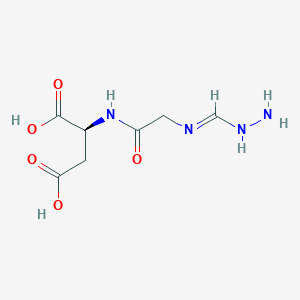
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazinylmethylidene group attached to a glycyl-L-aspartic acid backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid typically involves the reaction of hydrazine derivatives with glycyl-L-aspartic acid under controlled conditions. The process often requires the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reaction conditions include maintaining a specific temperature range and pH level to facilitate the formation of the hydrazinylmethylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylmethylidene group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazinylmethylidene compounds.
科学的研究の応用
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The hydrazinylmethylidene group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
Hydrazinylmethylidene derivatives: Compounds with similar hydrazinylmethylidene groups but different backbones.
Glycyl-L-aspartic acid derivatives: Molecules with modifications to the glycyl-L-aspartic acid structure.
Uniqueness
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
特性
CAS番号 |
922498-67-7 |
|---|---|
分子式 |
C7H12N4O5 |
分子量 |
232.19 g/mol |
IUPAC名 |
(2S)-2-[[2-(hydrazinylmethylideneamino)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C7H12N4O5/c8-10-3-9-2-5(12)11-4(7(15)16)1-6(13)14/h3-4H,1-2,8H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1 |
InChIキー |
NQXXNONKMQMMAA-BYPYZUCNSA-N |
異性体SMILES |
C([C@@H](C(=O)O)NC(=O)CN=CNN)C(=O)O |
正規SMILES |
C(C(C(=O)O)NC(=O)CN=CNN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


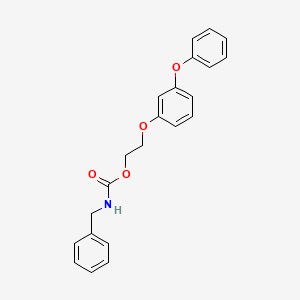
![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)

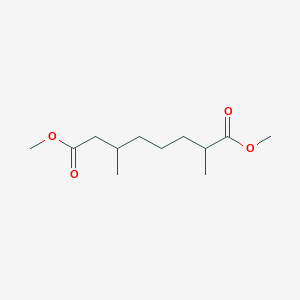

![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
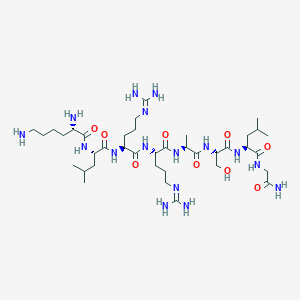

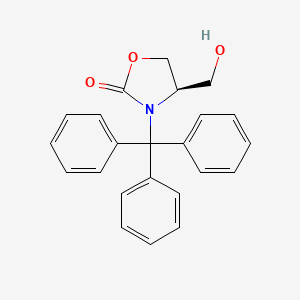

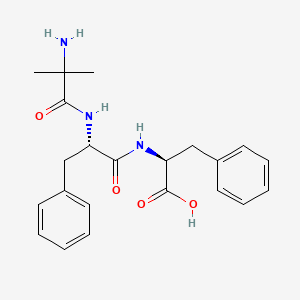
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
